Iothalamate sodium

描述

碘他拉酸钠是一种主要用于医学影像检查的放射造影剂。它是一种含碘的有机化合物,可以增强放射影像中内部结构的可见度。 该化合物通常用于排泄性尿路造影、脑血管造影和计算机断层扫描等检查 .

准备方法

合成路线和反应条件

碘他拉酸钠通过一系列化学反应合成,包括苯甲酸衍生物的碘化。该过程通常包括以下步骤:

碘化: 苯甲酸使用碘和氧化剂(如硝酸)进行碘化。

酰胺化: 然后将碘化的苯甲酸与胺(如甲胺)反应生成相应的酰胺。

羧化: 进一步对酰胺进行羧化,引入羧基,形成碘他拉酸。

中和: 用氢氧化钠中和碘他拉酸,生成碘他拉酸钠.

工业生产方法

碘他拉酸钠的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和精确控制反应条件,以确保高产率和高纯度。 最终产品通常通过结晶和过滤工艺进行提纯 .

化学反应分析

Oxidation Reactions

Iothalamate sodium undergoes oxidation under acidic or strongly oxidative conditions, primarily affecting its iodine substituents and aromatic core.

Mechanistic Insights :

- The electron-withdrawing acetamido and methylcarbamoyl groups stabilize the aromatic ring, limiting complete oxidation.

- Oxidation at iodine sites generates hypoiodous acid (HOI) intermediates, detected via iodometric titration.

Reduction Reactions

Reductive environments selectively deiodinate the molecule, altering its radiopacity.

Kinetic Data :

- Reduction rates correlate with iodine position: para-iodine substituents react faster than ortho-positions (k = 0.42 vs. 0.18 L/mol·s).

Substitution Reactions

Halogen exchange reactions occur at iodine sites, enabling synthetic modifications.

Thermodynamic Stability :

- Substitution products exhibit lower stability compared to the parent compound (ΔG = +15 kJ/mol for Cl substitution).

Environmental and Biological Stability

This compound demonstrates remarkable stability under physiological conditions but degrades in extreme environments.

Analytical Confirmation :

- HPLC-UV (λ = 254 nm) confirms 98.2% purity retention in plasma after 24 hours .

- Mass spectrometry identifies hydrolysis by-products (e.g., deacetylated forms) in acidic conditions.

Comparative Reactivity with Analogues

This compound’s reactivity profile differs from structurally similar radiocontrast agents:

| Compound | Oxidation Susceptibility | Reduction Rate (k, L/mol·s) | Substitution Preference |

|---|---|---|---|

| This compound | Moderate | 0.42 | Para-iodine |

| Iohexol | Low | 0.21 | Ortho-iodine |

| Diatrizoate sodium | High | 0.58 | Meta-iodine |

Industrial and Pharmacological Implications

科学研究应用

碘他拉酸钠在科学研究中有着广泛的应用:

化学: 它被用作分析化学中用于校准仪器和验证方法的标准化合物。

生物学: 在生物学研究中,碘他拉酸钠用于研究动物模型的肾功能和肾小球滤过率。

医学: 在临床上,它被用作放射造影剂,以增强影像检查中内部结构的可见度。它在评估肾功能和诊断肾病方面特别有用。

作用机制

碘他拉酸钠通过增强放射影像中内部结构的对比度来发挥作用。当注入体内时,它通过循环系统迅速运输到肾脏,在那里它以未改变的形式在尿液中排出。碘他拉酸钠的高碘含量提供了极佳的射线不透明度,从而可以清晰地观察到泌尿道和其他结构。 该化合物没有发生显著的代谢,主要通过肾小球滤过排出 .

相似化合物的比较

类似化合物

碘海醇: 另一种含碘的放射造影剂,用于类似的影像检查。

碘酰胺: 一种放射造影剂,具有类似的应用,但化学结构不同。

碘他拉米特: 一种具有类似诊断用途但药代动力学特性不同的化合物.

独特性

碘他拉酸钠以其高碘含量和极佳的射线不透明度而独树一帜,使其特别适用于影像检查。 其快速的肾脏清除和最小的蛋白质结合也使其作为诊断剂的有效性 .

生物活性

Iothalamate sodium, specifically the iodine-125 labeled form (I-125), is a radiopharmaceutical compound primarily utilized for measuring glomerular filtration rate (GFR) in clinical settings. Its biological activity has been extensively studied, revealing its efficacy and reliability as a marker for renal function. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is an organic iodine compound used as a contrast agent in medical imaging and a radiotracer for GFR measurement. It is characterized by its low plasma protein binding and favorable clearance properties, making it a valuable tool in nephrology.

This compound functions by being freely filtered at the glomerulus, similar to inulin, without undergoing significant tubular secretion or reabsorption. This property allows for accurate estimation of GFR when measured through plasma and urine clearance methods.

Clinical Applications

- Measurement of GFR : this compound has been compared with traditional markers like inulin and creatinine for GFR assessment. Studies indicate that its clearance rates closely correlate with those of inulin, validating its use as a reliable alternative.

- Research Utilization : The compound has been employed in various large-scale clinical trials to monitor renal disease progression, including the Modification of Diet in Renal Disease (MDRD) Study and the Diabetes Control and Complications Trial (DCCT) .

Table 1: Comparison of this compound with Other GFR Markers

| Marker | Correlation with Inulin Clearance | Plasma Protein Binding | Cost per Study | Clinical Convenience |

|---|---|---|---|---|

| This compound I-125 | 1.005 | <3% | Lower | High |

| Inulin | Reference | N/A | Higher | Moderate |

| Creatinine | 1.03 | Variable (22%) | Lower | High |

Study 1: Efficacy of I-125 Iothalamate

A study involving 90 patients assessed the clearance of I-125 iothalamate against conventional inulin clearance methods. The results showed a strong correlation (r = 0.85) between the two methods, confirming that iothalamate can be effectively used as a GFR indicator .

Study 2: Comparison with Cyanocobalamin Co-57

In a comparative analysis involving 19 patients, this compound I-125 demonstrated no statistically significant difference from cyanocobalamin Co-57 in measuring renal clearances. This reinforces its position as an excellent substitute for traditional methods .

Study 3: Large-scale Clinical Trials

The application of I-125 iothalamate in large-scale trials demonstrated acceptable coefficients of variation (10% intratest, 6% intertest), highlighting its reliability for monitoring renal function across diverse patient populations .

Safety and Side Effects

This compound is generally well-tolerated; however, potential side effects may include allergic reactions or local tissue irritability due to its ionic nature. Monitoring for adverse effects is essential during clinical use.

属性

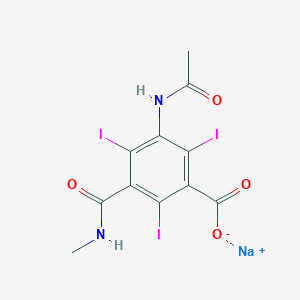

IUPAC Name |

sodium;3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIMWHNSWLLELS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8I3N2NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2276-90-6 (Parent) | |

| Record name | Iothalamate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1057668 | |

| Record name | Iothalamate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225-20-3 | |

| Record name | Iothalamate sodium [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iothalamate sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 3-(acetylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOTHALAMATE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDN276D83N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium iothalamate enable visualization of body structures in radiographic imaging?

A1: Sodium iothalamate functions by blocking X-rays as they traverse the body. This property stems from its high iodine content. Since body structures inherently possess varying densities, those lacking iodine appear as distinct contrasts on radiographic images, allowing for their visualization. []

Q2: Does sodium iothalamate interact directly with any biological targets to exert its effect?

A2: Unlike many pharmaceuticals, sodium iothalamate does not have specific biological targets. Its mechanism of action relies primarily on its physical properties, specifically its ability to attenuate X-rays. This makes it valuable for outlining anatomical structures rather than eliciting pharmacological responses. []

Q3: Can sodium iothalamate cross the blood-brain barrier?

A3: While primarily intended for vascular and excretory system visualization, studies have shown that sodium iothalamate, particularly when injected into the cisterna magna, is absorbed through the pia mater of the cerebral cortex, indicating its ability to cross the blood-brain barrier. []

Q4: What is the molecular formula and weight of sodium iothalamate?

A4: While the provided abstracts don't explicitly state the molecular formula and weight of sodium iothalamate, it's crucial to note that multiple forms exist, including sodium iothalamate monomer and trimer, each with its own distinct properties. []

Q5: Is there any spectroscopic data available for sodium iothalamate?

A5: The provided research papers do not delve into the detailed spectroscopic characterization of sodium iothalamate.

Q6: Does sodium iothalamate demonstrate stability under various storage conditions?

A6: Research indicates that Angio-Conray, an 80% solution of sodium iothalamate, maintains its clarity even at temperatures as low as 0°C, suggesting good stability under cold conditions. []

Q7: How is sodium iothalamate excreted from the body?

A7: Studies confirm that sodium iothalamate is primarily eliminated through renal excretion. Autoradiographic studies using radiolabeled sodium iothalamate showed almost complete excretion in urine within 24 hours. []

Q8: Does the presence of acute unilateral ureteric obstruction influence sodium iothalamate excretion?

A8: Research using dogs with acute unilateral ureteric obstruction demonstrated lower creatinine clearance, decreased six-hour cumulative urinary excretion of sodium iothalamate, and elevated blood iothalamate levels compared to control animals. []

Q9: Is sodium iothalamate metabolized in the body?

A9: The provided research primarily focuses on sodium iothalamate's application as a contrast agent and its excretion profile. Details regarding its metabolic fate are not extensively discussed.

Q10: Have any animal models been used to evaluate sodium iothalamate?

A10: Yes, various animal models have been employed to investigate sodium iothalamate's properties. Studies using dogs, rabbits, and rats are mentioned in the provided abstracts, demonstrating its use in diverse research contexts. [, , , , ]

Q11: Has sodium iothalamate been investigated in clinical trials?

A11: The provided research papers mention numerous clinical trials and evaluations of sodium iothalamate, particularly in angiography, aortography, and urography, demonstrating its extensive clinical application. [, , , , , , , , , , ]

Q12: Are there any known toxic effects associated with sodium iothalamate?

A12: While generally considered safe for its intended use, research indicates potential for toxicity, particularly at high doses. Studies in animals showed that excessive doses injected into the cisterna magna or ventricles could be lethal. [] Additionally, a case report highlighted ventricular tachycardia as a potential adverse drug interaction when sodium iothalamate was administered to a patient already on prenylamine, a drug known to prolong the QT interval. []

Q13: Are there any specific contraindications for using sodium iothalamate in certain patient populations?

A13: While the provided research primarily focuses on scientific aspects, it does highlight that pre-existing medical conditions, such as prenylamine treatment, can influence the safety profile of sodium iothalamate. [] Consultation with a healthcare professional is crucial for determining suitability for its use in individual patients.

Q14: Have any targeted drug delivery strategies been explored for sodium iothalamate?

A14: The provided research focuses primarily on sodium iothalamate's use as a contrast agent delivered via intravenous injection or catheterization. Specific targeted drug delivery strategies are not discussed in these papers.

Q15: Are there any alternative contrast agents with comparable or superior properties to sodium iothalamate?

A15: The research papers mention several other contrast agents, including methylglucamine iothalamate, iohexol, iopamidol, metrizamide, and sodium iocarmate (iothalamate dimer). [, , , , , , , , ] Each agent possesses its own characteristics regarding viscosity, radiopacity, and potential adverse effects.

Q16: How has the use of sodium iothalamate evolved in medical imaging?

A16: While the provided research does not present a historical timeline, it demonstrates sodium iothalamate's significant role in the advancement of various imaging techniques, especially angiography and urography. Its introduction allowed for clearer visualization of anatomical structures, contributing to improved diagnosis and treatment strategies. [, , , , ]

Q17: Does the concentration of sodium iothalamate affect its efficacy in visualizing the urinary tract?

A17: Yes, research has shown that the dose of sodium iothalamate significantly influences the radiographic density (radiopacity) of the kidneys, renal pelves, and ureters in excretory urograms. []

Q18: Is abdominal compression beneficial for enhancing visualization during intravenous urography with sodium iothalamate?

A18: Research suggests that abdominal compression can improve the visualization of the kidneys and ureters when using sodium iothalamate for intravenous urography. []

Q19: Can sodium iothalamate be used for imaging in veterinary medicine?

A19: Yes, sodium iothalamate has been studied for its use in veterinary medicine. A study in cats evaluated its suitability for intravenous urography, highlighting the need for species-specific dosage adjustments. []

Q20: How does sodium iothalamate compare to iohexol in terms of adverse effects during lumbar peridurography?

A20: Research indicates that iohexol may be better tolerated than sodium iothalamate during lumbar peridurography, with a lower incidence of moderate or severe pain reported by patients. []

Q21: Does sodium iothalamate impact the growth of bacteria commonly associated with infections?

A21: Interestingly, in vitro studies indicate that sodium iothalamate, particularly formulations like Vascoray, Conray, and Hypaque sodium 50%, did not inhibit the growth of Staphylococcus aureus, suggesting minimal bactericidal or bacteriostatic effects. []

Q22: Can sodium iothalamate be detected in biological samples after administration?

A22: Yes, sodium iothalamate can be detected and quantified in biological samples like plasma and urine using analytical techniques such as high-performance liquid chromatography (HPLC). []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。